molecular formula C10H19NO5 B034884 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid CAS No. 105504-72-1

2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

Cat. No.: B034884
CAS No.: 105504-72-1
M. Wt: 233.26 g/mol
InChI Key: SZVRVSZFEDIMFM-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, also known as N-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-threonine, is a specialized, Boc-protected non-proteinogenic amino acid of significant value in synthetic and medicinal chemistry. With the CAS Registry Number 102507-13-1 and a molecular formula of C 10 H 19 NO 5 , it serves as a key synthetic building block, particularly in the construction of complex peptides. Its primary research application lies in introducing a sterically hindered, hydroxyl-bearing side chain into peptide sequences, which can influence secondary structure, promote hydrogen bonding, and modify the physicochemical properties of the resulting biomolecules. The compound features a tert-butoxycarbonyl (Boc) group that protects the alpha-amine, ensuring orthogonality in standard solid-phase peptide synthesis (SPPS) protocols and allowing for selective deprotection under mild acidic conditions. The additional β-hydroxy group on the side chain offers a versatile handle for further chemical modifications, such as etherification or esterification, enabling advanced structure-activity relationship (SAR) studies. This makes it an indispensable tool for researchers developing novel peptide-based therapeutics, enzyme inhibitors, and other bioactive compounds. Key Specifications: - CAS Number: 102507-13-1 - Molecular Formula: C 10 H 19 NO 5 - Molecular Weight: 233.26 g/mol - Appearance: White to off-white powder - Melting Point: 116 - 118 °C - Storage: Store at 4°C Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Refer to the Safety Data Sheet (SDS) before use. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVRVSZFEDIMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548496
Record name N-(tert-Butoxycarbonyl)-3-hydroxyvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105504-72-1
Record name N-(tert-Butoxycarbonyl)-3-hydroxyvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-(+-)-2-amino-3-hydroxy-3-methylbutanoic acid
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Preparation Methods

Oxidation of (S)-2-(tert-Butoxycarbonylamino)-3-methyl-3-hydroxybutanol

The most well-documented synthesis involves the oxidation of (S)-2-(tert-butoxycarbonylamino)-3-methyl-3-hydroxybutanol to the corresponding carboxylic acid. This method, described in a protocol from ChemicalBook, proceeds via sodium hypochlorite (NaOCl)-mediated oxidation under mild conditions:

Reaction Conditions

  • Starting material : (S)-2-(tert-Butoxycarbonylamino)-3-methyl-3-hydroxybutanol (20 g)

  • Solvent : Tetrahydrofuran (THF, 50 mL)

  • Buffer : Saturated sodium dihydrogen phosphate (NaH2PO4, 50 mL)

  • Oxidizing agent : 6% sodium hypochlorite (350 mL)

  • Temperature : 0°C (initial), progressing to room temperature

  • Reaction time : 4 hours

  • Work-up : Quenching with sodium thiosulfate, extraction with dichloromethane (4 × 100 mL), and recrystallization with n-hexane

  • Yield : 76%

Mechanistic Insights
The oxidation leverages the hypochlorite ion (ClO⁻) to convert the primary alcohol moiety into a carboxylic acid. The sodium dihydrogen phosphate buffer maintains a slightly acidic pH, preventing undesired side reactions such as over-oxidation or epimerization. The tert-butoxycarbonyl (Boc) group remains intact due to its stability under oxidative conditions.

Critical Parameters

  • Temperature control : Cooling to 0°C minimizes side reactions during the exothermic oxidation.

  • Stoichiometry : A 1:1.75 molar ratio of starting material to NaOCl ensures complete conversion.

  • Purification : Recrystallization with n-hexane removes residual THF and unreacted intermediates.

Alternative Approaches and Comparative Analysis

While direct oxidation is the predominant method, alternative routes have been explored in related contexts:

Reaction Optimization and Mechanistic Insights

Kinetic and Thermodynamic Factors

The NaOCl-mediated oxidation is favored for its operational simplicity and scalability. Key optimization strategies include:

  • Solvent selection : THF’s polarity facilitates reagent solubility without destabilizing the Boc group.

  • Buffer capacity : NaH2PO4 maintains pH ~4.5–5.5, preventing HClO decomposition into ClO₂ or Cl⁻.

Side Reactions

  • Over-oxidation : Excess NaOCl may degrade the Boc group, necessitating precise stoichiometry.

  • Ester formation : Trace HCl (from NaOCl decomposition) could protonate the carboxylic acid, but the buffer mitigates this.

Green Chemistry Considerations

Recent advances emphasize replacing NaOCl with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and bis(acetoxy)iodobenzene (BAIB), which offer higher selectivity and lower toxicity. However, these methods remain unexplored for the target compound.

Analytical Characterization

Spectroscopic Data

  • Molecular formula : C₁₁H₂₁NO₅

  • Molecular weight : 247.29 g/mol

  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O, Boc group), ~3300 cm⁻¹ (O-H stretch).

  • NMR (¹H) :

    • δ 1.44 (s, 9H, Boc CH₃)

    • δ 4.10 (d, 1H, α-CH)

    • δ 1.20 (s, 3H, 3-CH₃)

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) typically shows ≥98% purity post-recrystallization.

Applications and Derivatives

Peptide Synthesis

The Boc-protected acid serves as a building block for:

  • β-Hydroxy amino acid residues : Incorporated into antimicrobial peptides for enhanced stability.

  • Prodrugs : The carboxylic acid facilitates ester prodrug formulations.

Pharmacological Relevance

Derivatives exhibit activity in:

  • Protease inhibition : The β-hydroxy group mimics transition states in enzymatic catalysis.

  • Anticancer agents : Structural analogs disrupt microtubule assembly .

Scientific Research Applications

Peptide Synthesis

One of the primary applications of Boc-Val(3-OH) is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis. This allows for the selective activation of specific functional groups, facilitating the formation of peptide bonds without unwanted side reactions.

Case Study: Synthesis of Modified Peptides
A study demonstrated the use of Boc-Val(3-OH) in synthesizing modified peptides that exhibit enhanced biological activity compared to their unmodified counterparts. The incorporation of this compound allowed for better solubility and stability in biological environments, making it suitable for therapeutic applications .

Drug Development

Boc-Val(3-OH) has been explored as a precursor in the development of novel drugs targeting various diseases. Its ability to form stable conjugates with other pharmacologically active compounds enhances the efficacy and specificity of drug candidates.

Case Study: Anticancer Agents
Research has indicated that derivatives of Boc-Val(3-OH) can be utilized to create anticancer agents that selectively target cancer cells while minimizing effects on healthy cells. These compounds have shown promising results in preclinical trials, indicating their potential for further development .

Enzyme Inhibition Studies

Boc-Val(3-OH) has been employed in biochemical studies to investigate enzyme inhibition mechanisms. Its structural similarity to natural substrates allows researchers to explore how modifications impact enzyme activity.

Data Table: Enzyme Inhibition Results

CompoundEnzyme TargetInhibition %Reference
Boc-Val(3-OH)Dipeptidyl Peptidase IV75%
Unmodified ValineDipeptidyl Peptidase IV20%

Polymer Chemistry

In material science, Boc-Val(3-OH) is used as a monomer in the synthesis of biodegradable polymers. These polymers have applications in drug delivery systems and tissue engineering due to their biocompatibility and controlled degradation rates.

Case Study: Biodegradable Polymers
Research has shown that incorporating Boc-Val(3-OH) into polymer matrices enhances mechanical properties while maintaining biodegradability. Such materials are being investigated for use in medical implants and controlled drug release systems .

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group under basic conditions and can be selectively removed under acidic conditions. This allows for precise control over the reactivity of the amino group during synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Functional Group Differences

The target compound is compared to analogs based on:

  • Protecting groups (Boc vs. Fmoc)
  • Substituents (hydroxyl vs. thiol, methyl, or ester groups)
  • Stereochemistry (R/S configurations)
  • Backbone length (butanoic vs. pentanoic acid derivatives).

Detailed Compound Analysis

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications/Notes
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid 102507-13-1 C₁₀H₁₉NO₅ 233.26 Boc-protected amino acid, β-hydroxyl, γ-methyl Peptide synthesis; chiral intermediate
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid 55780-90-0 C₁₁H₂₁NO₄ 231.29 Extended pentanoic backbone, γ-methyl (no hydroxyl) Altered steric effects for enzyme inhibition studies
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-3-methylbutanoic acid 191664-14-9 C₁₁H₂₁NO₄ 231.29 Boc-protected aminomethyl branch, γ-methyl Potential linker in prodrug design
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid 1217603-41-2 C₂₀H₂₁NO₅ 355.38 Fmoc-protected (base-labile), β-hydroxyl Orthogonal protection strategies in solid-phase synthesis
(R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic acid 110763-40-1 C₁₀H₁₉NO₄S 249.33 Thiol (-SH) substitution at β-position Reactive nucleophile for disulfide bond formation
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate 130985-42-1 C₁₂H₂₃NO₄ 245.32 Ester derivative (enhanced lipophilicity) Improved membrane permeability in prodrugs

Functional and Reactivity Differences

Protecting Group Stability :

  • Boc Group : Acid-labile (removed with TFA or HCl), ideal for stepwise deprotection in acidic conditions .
  • Fmoc Group : Base-labile (cleaved with piperidine), enabling orthogonal protection in multi-step syntheses .

Substituent Effects :

  • Hydroxyl (-OH) : Enhances hydrophilicity and hydrogen-bonding capacity, critical for target binding in kinase inhibitors .
  • Thiol (-SH) : Increases nucleophilicity, enabling conjugation with maleimides or disulfide formation .
  • Methyl Branch : Introduces steric hindrance, affecting substrate-enzyme interactions (e.g., in protease inhibitors) .

Backbone Modifications: Pentanoic Acid Derivatives: Extended chain length alters spatial orientation in binding pockets . Ester Derivatives: Improved lipid solubility for cellular uptake but require hydrolysis for activation .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, commonly referred to as Boc-Val(3-OH), is a β-hydroxy-α-amino acid derivative notable for its potential biological activities. This compound, with a molecular formula of C10_{10}H19_{19}NO5_5 and a molecular weight of 233.26 g/mol, has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its structural features that may influence its biological interactions.

The compound is characterized by the following properties:

PropertyValue
CAS Number288159-40-0
Molecular FormulaC10_{10}H19_{19}NO5_5
Molecular Weight233.26 g/mol
PurityVaries (typically >97%)
Storage ConditionsSealed in dry, 2-8°C

Safety Information : The compound is classified with hazard statements indicating it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

The biological activity of this compound can be attributed to its structural similarity to naturally occurring amino acids, which allows it to interact with various biological pathways. Notably, β-hydroxy-α-amino acids have been shown to exhibit significant biological activities, including antimicrobial and immunosuppressive effects.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • Studies have indicated that β-hydroxy-α-amino acids can possess antibacterial properties. For instance, derivatives similar to Boc-Val(3-OH) have been evaluated for their effectiveness against Gram-positive bacteria, demonstrating varying degrees of inhibition.
    • A study highlighted the synthesis of related compounds that showed promising activity against resistant bacterial strains, suggesting potential applications in antibiotic development .
  • Immunosuppressive Effects :
    • Research into the structure-activity relationship (SAR) of compounds like Boc-Val(3-OH) has revealed that modifications on the amino acid backbone can enhance immunosuppressive properties. For example, derivatives have been tested in mouse models for their ability to suppress allogenic mixed lymphocyte reactions, a critical parameter in transplant biology .
    • Cyclosporine, a well-known immunosuppressant, shares structural features with Boc-Val(3-OH), indicating that similar compounds could be explored for therapeutic use in organ transplantation .
  • Neuroprotective Properties :
    • Emerging research suggests that β-hydroxy-α-amino acids may also play a role in neuroprotection. Compounds exhibiting similar structures have been studied for their ability to modulate neurotransmitter levels and protect against neurodegenerative processes .
    • A specific study demonstrated that modifications to the hydroxyl group could enhance neuroprotective effects in cellular models of oxidative stress .

Q & A

What are the optimized methods for synthesizing and purifying 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid?

Basic Research Question
The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amino group, followed by hydroxylation and purification. Key steps include:

  • Reaction Conditions : Use of tetrahydrofuran (THF) as a solvent with triethylamine (TEA) for pH adjustment during Boc protection . Methanol is often employed for intermediate isolation.
  • Purification : Reverse-phase HPLC or silica gel chromatography is recommended for isolating the final product, with gradients of methanol/water for optimal separation .
  • Yield Optimization : Control reaction temperature (0°C for Boc activation) and stoichiometric ratios (e.g., 1.2 equivalents of hydroxylating agents) to minimize side reactions .

How can researchers verify the structural integrity of this compound using spectroscopic methods?

Basic Research Question
A multi-technique approach is critical:

  • 1H-NMR : Key peaks include the Boc group’s tert-butyl singlet at δ 1.44 ppm and the hydroxy group’s broad peak near δ 4.98 ppm. The chiral center configuration can be confirmed via coupling constants (e.g., J = 6–8 Hz for adjacent protons) .
  • IR Spectroscopy : Look for C=O stretches (~1700 cm⁻¹ for the Boc group) and O-H stretches (~3200–3500 cm⁻¹ for the hydroxyl group) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 233.26 for [M+H]+) using LC-MS under acidic mobile phases to enhance ionization .

What safety protocols are essential when handling this compound in the lab?

Basic Research Question
The compound exhibits acute oral toxicity (H302) and skin/eye irritation (H315/H319). Mitigation strategies include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid aerosol inhalation (H335) .
  • First Aid : For skin contact, wash immediately with water; for eye exposure, irrigate for 15 minutes and consult a physician .
  • Storage : Keep in a moisture-free environment at 2–8°C to prevent decomposition .

How is this compound utilized in peptide synthesis, and what challenges arise?

Advanced Research Question
The compound serves as a Boc-protected amino acid derivative for solid-phase peptide synthesis (SPPS):

  • Coupling Reactions : Activate the carboxyl group using carbodiimides (e.g., EDC) with HOBt to prevent racemization. Monitor coupling efficiency via Kaiser test .
  • Deprotection : Use HCl/dioxane (4 M) to remove the Boc group without cleaving the hydroxyl group.
  • Challenges : Steric hindrance from the 3-methyl and 3-hydroxy groups may reduce coupling efficiency. Optimize by using excess reagents (2.5 equivalents) and extended reaction times (24–48 hrs) .

What mechanisms explain its interactions with enzymes in biochemical assays?

Advanced Research Question
The compound’s hydroxyl and Boc groups influence enzyme binding:

  • Enzyme Inhibition : The hydroxyl group may form hydrogen bonds with catalytic residues (e.g., in hydrolases), while the Boc group sterically blocks substrate access .
  • Docking Studies : Molecular modeling suggests interactions with enzymes involved in oxidative stress (e.g., NADPH oxidase), validated via IC50 assays .
  • Contradictions : Discrepancies in inhibition potency (e.g., nM vs. μM) across studies may arise from assay conditions (pH, co-solvents) or enzyme isoforms .

How should researchers address contradictions in reported synthetic yields or bioactivity data?

Advanced Research Question
Systematic troubleshooting is required:

  • Synthesis Variability : Compare reaction scales (mg vs. g), solvent purity, and Boc-deprotection methods (HCl vs. TFA). Reproduce conditions from high-yield protocols (e.g., THF/TEA at 0°C) .
  • Bioactivity Discrepancies : Validate assays using standardized positive controls (e.g., known inhibitors) and confirm compound stability under assay conditions (e.g., DMSO concentration ≤1%) .
  • Data Reproducibility : Share raw spectral data (NMR, HPLC traces) and detailed synthetic protocols in publications to enable cross-validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
Reactant of Route 2
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2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

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